5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound that falls under the category of quinoline drugs . Quinoline drugs are a class of fully synthetic antibacterial drugs that have been widely used in clinical applications due to their wide antibacterial spectrum, strong antibacterial activity, convenient administration, and no cross-drug resistance with common antibacterial agents .
Synthesis Analysis
The synthesis of 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves several steps . The process begins with adding 8-bromo-5, 6-difluoro-2-methylquinoline into a reaction solvent, heating, stirring and dissolving, adding activated carbon after dissolving, and continuously stirring to obtain a solution . The obtained solution is then filtered, anhydrous sodium acetate and a catalyst are added, hydrogen is introduced for reaction after nitrogen replacement, and filtering is done after the reaction is finished . The solvent is evaporated from the filtered substance to obtain a crude product . The crude product is dissolved, extracted, the liquid is separated, dried, and the solvent is evaporated to remove the solvent to obtain the refined product .Molecular Structure Analysis
The molecular formula of 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline is C10H11F2N . The molecular weight is 183.19800 .Chemical Reactions Analysis
The preparation method of 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves a series of chemical reactions . These include the addition of 8-bromo-5, 6-difluoro-2-methylquinoline into a reaction solvent, the introduction of hydrogen for reaction after nitrogen replacement, and the evaporation of the solvent from the filtered substance to obtain a crude product .Physical And Chemical Properties Analysis
5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline has a density of 1.139±0.06 g/cm3 at 20ºC 760 Torr . Its boiling point is 247.5±40.0ºC at 760 Torr .Scientific Research Applications
Use in Pharmaceutical Research
Fluorinated quinolines, including 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline, have been studied extensively in pharmaceutical research . They are often used as a basic structure for the development of synthetic antimalarial drugs .
Method of Application
The synthesis of these compounds often involves a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Results or Outcomes
Many synthetic quinolines have shown to exhibit antibacterial, antineoplastic, and antiviral activities . For example, fluoroquine and mefloquine are antimalarial drugs based on the quinoline structure .
Use in Analgesic Activity Research
5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline has been studied for its potential analgesic (pain-relieving) activity .
Method of Application
The synthesis of this compound involved the condensation of Methyl-2-amino-confirmed which yielded the cyclic compound 2-methyl 5,6-diflorobenzo [d] [1,3]-oxazine-4-one .
Use in Detection Methods
A patent from Shandong Chenghui Shuangda Pharmaceutical Co Ltd describes a preparation and detection method for 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline .
Method of Application
The preparation involves adding 8-bromo-5,6-difluoro-2-methylquinoline into a reaction system, followed by a series of chemical reactions .
Results or Outcomes
The patent does not provide specific results or outcomes, but the method could potentially be used in pharmaceutical manufacturing or quality control .
Use in Photovoltaic Research
Fluorinated quinolines, including 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline, have been studied for their photovoltaic properties .
Method of Application
The study involved the synthesis of a benzimidazole-based copolymer with a fluorine atom .
Results or Outcomes
The device made with this copolymer showed a higher open-circuit voltage (VOC) value, which was attributed to the deeper HOMO energy level of the copolymer arising from the introduction of the fluorine atom .
Use in Agriculture
Fluorinated quinolines, including 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline, have found application in agriculture .
Method of Application
The specific methods of application in agriculture are not detailed in the source .
Results or Outcomes
The specific results or outcomes in agriculture are not provided in the source .
Use in Liquid Crystals
Fluorinated quinolines have also been used as components for liquid crystals .
Method of Application
The specific methods of application in liquid crystals are not detailed in the source .
Results or Outcomes
The specific results or outcomes in liquid crystals are not provided in the source .
properties
IUPAC Name |
5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c1-6-2-3-7-9(13-6)5-4-8(11)10(7)12/h4-6,13H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKODOXMQSFDIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444659 | |
Record name | 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |
CAS RN |
80076-46-6 | |
Record name | 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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